(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Benzyloxy Group Introduction: The attachment of a benzyloxy group to the phenyl ring.
Formation of the Cyano Group:
Formation of the Enamide: The final step involves the formation of the enamide structure through a condensation reaction with a methoxyphenyl amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyloxy-3-bromophenyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-(benzyloxy)-2-buten-1-ol
- 4’-Benzyloxy-2-bromopropiophenone
Uniqueness
(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H19BrN2O3 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-21-10-8-20(9-11-21)27-24(28)19(15-26)13-18-7-12-23(22(25)14-18)30-16-17-5-3-2-4-6-17/h2-14H,16H2,1H3,(H,27,28)/b19-13+ |
InChI Key |
IRKRBWDMJROOSQ-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C#N |
Origin of Product |
United States |
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